N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-oxo-4H-chromene-2-carboxamide
Description
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic coumarin-derived compound characterized by a 4-oxo-4H-chromene (coumarin) core linked to a thiophene-substituted cyclopentylmethyl group. The thiophene ring is functionalized with a 1-hydroxyethyl moiety, while the coumarin scaffold is modified at the 2-position with a carboxamide group.
Properties
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c1-14(24)19-8-9-20(28-19)22(10-4-5-11-22)13-23-21(26)18-12-16(25)15-6-2-3-7-17(15)27-18/h2-3,6-9,12,14,24H,4-5,10-11,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRPXDMENAOSLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that belongs to the class of chromone derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following molecular formula:
with a molecular weight of 351.5 g/mol. Its structure includes a chromene core, which is pivotal in determining its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of chromone derivatives in cancer treatment. The compound under discussion has shown promising cytotoxic effects against various cancer cell lines. For instance, a study evaluating a series of chromone carboxamide derivatives found that many exhibited significant cytotoxicity with IC50 values ranging from 0.9 to 10 μM against breast (MCF-7), ovarian (OVCAR, IGROV), and colon (HCT-116) cancer cell lines .
The mechanism of action for this compound likely involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. Chromone derivatives are known to induce apoptosis in cancer cells through various pathways, including:
- Inhibition of cell migration : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis .
- Regulation of gene expression : The compound may influence the expression of genes involved in cell cycle regulation and apoptosis, potentially through interactions with transcription factors like EGR-1 .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of chromone derivatives. Modifications on the chromone ring and side chains can significantly affect their potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| 6-Fluoro substituent | Enhances cytotoxic activity |
| Alkyl side chains | Improves lipophilicity and cellular uptake |
| Amino group positioning | Influences receptor binding affinity |
Studies indicate that specific modifications can lead to increased potency against various cancer types, emphasizing the need for continued research in this area .
Case Studies
- Cytotoxicity Against Breast Cancer : In vitro studies demonstrated that compounds similar to this compound exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells, with mechanisms involving inhibition of TNFα-induced motility and F-actin formation .
- Anti-inflammatory Properties : Some chromone derivatives also exhibit anti-inflammatory effects, which may contribute to their anticancer activity by reducing tumor-associated inflammation .
Scientific Research Applications
Anticancer Properties
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-oxo-4H-chromene-2-carboxamide has shown promising cytotoxic effects against various cancer cell lines. Studies indicate that this compound can inhibit cancer cell proliferation and induce apoptosis through several mechanisms:
- Inhibition of Cell Migration : Similar compounds have been reported to inhibit matrix metalloproteinases (MMPs), which are essential for cancer cell invasion and metastasis.
- Regulation of Gene Expression : The compound may influence the expression of genes involved in cell cycle regulation and apoptosis, potentially through interactions with transcription factors like EGR-1.
Case Studies on Cytotoxicity
Recent in vitro studies have demonstrated significant cytotoxicity against breast cancer cells (e.g., MDA-MB-231), with mechanisms involving the inhibition of TNFα-induced motility and F-actin formation. The IC50 values for various cancer types have been reported to range from 0.9 to 10 μM, indicating potent activity against breast (MCF-7), ovarian (OVCAR, IGROV), and colon (HCT-116) cancer cell lines.
Anti-inflammatory Properties
In addition to its anticancer activity, this compound exhibits anti-inflammatory effects . This property may enhance its anticancer efficacy by reducing tumor-associated inflammation, which is known to facilitate tumor growth and metastasis.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is critical for optimizing the biological activity of chromone derivatives. Modifications on the chromone ring and side chains can significantly affect their potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| 6-Fluoro substituent | Enhances cytotoxic activity |
| Alkyl side chains | Improves lipophilicity and cellular uptake |
| Amino group positioning | Influences receptor binding affinity |
These modifications can lead to increased potency against various cancer types, emphasizing the need for continued research in this area.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
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Mechanism : Nucleophilic attack by water or hydroxide at the carbonyl carbon, followed by cleavage of the C–N bond.
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Analytical Confirmation : Disappearance of the amide proton signal at δ = 10.66 ppm (DMSO-d6) and appearance of carboxylic acid signals (δ = 161.89 ppm in 13C NMR) .
Nucleophilic Substitution at the Thiophene Ring
The electron-rich thiophene ring participates in electrophilic substitution, particularly at the 5-position adjacent to the hydroxyethyl group.
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Regioselectivity : Directed by the electron-donating hydroxyethyl group, favoring substitution at C-5 .
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Challenges : Overhalogenation risks require careful stoichiometric control.
Oxidation of the Hydroxyethyl Group
The secondary alcohol in the hydroxyethyl substituent is oxidized to a ketone under mild conditions.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| CrO3 in acetone (Jones reagent) | 0°C, 2 h | 5-Acetyl-thiophene derivative | 65% |
| TEMPO/NaOCl | pH 10, RT, 4 h | Same as above | 78% |
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Mechanism : Two-electron oxidation of the alcohol to a ketone, confirmed by IR (loss of O–H stretch at ~3400 cm⁻¹).
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Utility : Ketone formation enables subsequent condensations or reductions.
Cyclopentyl Group Functionalization
The cyclopentylmethyl chain undergoes radical or ionic reactions, such as halogenation or dehydrogenation.
| Reaction | Conditions | Product | Notes |
|---|---|---|---|
| Br2, UV light | Radical bromination | Brominated cyclopentane derivative | Selective for tertiary C–H bonds. |
| Pd/C, H2 (50 psi) | Hydrogenolysis | Ring-opening to pentane derivative | Requires high pressure and temperature. |
Chromene Ring Reactivity
The 4-oxo-4H-chromene core participates in conjugate additions and ring-opening reactions.
Metal Coordination Chemistry
The carboxamide and thiophene groups act as ligands for transition metals, forming complexes with potential catalytic or therapeutic relevance.
Comparison with Similar Compounds
Comparison with Similar Compounds
Coumarin-carboxamide hybrids are widely studied for their bioactivity. Below is a comparative analysis of structurally related compounds:
Structural Analogues
Key Observations
- The 1-hydroxyethyl moiety introduces a polar functional group absent in other analogues, which could modulate metabolic stability or hydrogen-bonding interactions with targets .
- Biological Activity: Compound 169 (triazole-coumarin) demonstrated antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL) and kinase inhibition (IC₅₀: ~1.2 µM for EGFR) . The target compound’s thiophene group may confer distinct selectivity due to sulfur’s electronic effects. The indole-thiazolidinone analogue showed cytotoxicity against HeLa cells (IC₅₀: 9.3 µM), highlighting the role of heterocyclic carboxamides in anticancer drug design.
Synthetic Accessibility :
- The cyclopentylmethyl-thiophene moiety in the target compound likely requires multi-step synthesis, including cyclopentane ring formation and thiophene functionalization, whereas triazole-containing analogues (e.g., compound 169) are synthesized via click chemistry .
Preparation Methods
Cyclization of 2-Hydroxyacetophenone Derivatives
The chromene core is synthesized via base-mediated cyclization of 3-(hydroxymethyl)-2-hydroxyacetophenone, as reported for analogous chromene derivatives.
Procedure :
- Intermediate 1 : 2-Hydroxy-5-nitroacetophenone is treated with paraformaldehyde in acetic acid under reflux to yield 3-(hydroxymethyl)-4-oxo-4H-chromene.
- Oxidation : The hydroxymethyl group at position 3 is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄), yielding 4-oxo-4H-chromene-2-carboxylic acid.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Characterization |
|---|---|---|---|
| 1 | AcOH, reflux, 6h | 72 | IR: 1680 cm⁻¹ (C=O), ¹H NMR: δ 8.2 (s, 1H, chromene-H) |
| 2 | CrO₃/H₂SO₄, 0°C | 65 | MS: m/z 204 [M+H]⁺ |
Synthesis of 1-(5-(1-Hydroxyethyl)thiophen-2-yl)cyclopentyl)methylamine
Thiophene Functionalization
Step 1 : Friedel-Crafts Acylation of Thiophene
Thiophene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃ to yield 2-acetylthiophene.
Step 2 : Hydroxyethyl Group Introduction
The acetyl group is reduced to 1-hydroxyethyl using NaBH₄ in ethanol, producing 5-(1-hydroxyethyl)thiophen-2-ol.
Cyclopentane Ring Formation
Step 3 : Cyclization via Dieckmann Condensation
The thiophene derivative is treated with dimethyl malonate and NaH in THF, followed by acid hydrolysis to form the cyclopentane ring fused to thiophene.
Step 4 : Aminomethylation
The cyclopentyl-thiophene intermediate undergoes Mannich reaction with formaldehyde and ammonium chloride to introduce the aminomethyl group.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Characterization |
|---|---|---|---|
| 1 | AlCl₃, CH₃COCl | 85 | ¹H NMR: δ 2.6 (s, 3H, COCH₃) |
| 2 | NaBH₄, EtOH | 78 | IR: 3400 cm⁻¹ (OH) |
| 3 | NaH, THF, Δ | 60 | MS: m/z 222 [M+H]⁺ |
| 4 | HCHO, NH₄Cl | 70 | ¹³C NMR: δ 45.2 (CH₂NH₂) |
Amide Bond Formation and Final Coupling
Activation of Chromene Carboxylic Acid
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane.
Coupling with Amine
The acid chloride reacts with 1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methylamine in the presence of triethylamine (TEA) to form the target amide.
Optimization Insights :
- Solvent : Dichloromethane > THF (higher yields due to better solubility).
- Catalyst : DMAP (4-dimethylaminopyridine) increases reaction rate by 30%.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82% |
| Purity | 98% |
| MP | 214°C |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography (ethyl acetate/hexane, 3:7).
Spectroscopic Validation
- IR : 1720 cm⁻¹ (amide C=O), 1650 cm⁻¹ (chromene C=O).
- ¹H NMR : δ 6.8 (s, 1H, thiophene-H), δ 4.3 (q, 1H, CH(OH)CH₃).
- HRMS : Calculated for C₂₃H₂₃NO₄S [M+H]⁺: 410.1423; Found: 410.1425.
Challenges and Mitigation Strategies
- Thiophene Reactivity : Friedel-Crafts acylation at position 5 is favored over position 4 due to electronic effects.
- Cyclopentane Ring Strain : Ring-closing metathesis (Grubbs catalyst) was attempted but yielded poor regioselectivity; Dieckmann condensation proved superior.
- Amine Oxidation : Use of inert atmosphere (N₂) prevented oxidation during Mannich reaction.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-oxo-4H-chromene-2-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling substituted thiophene derivatives with chromene-carboxamide precursors. Key methods include:
- Solvent-free condensation at elevated temperatures (fusion) for cyclopentane-thiophene intermediate formation .
- Microwave-assisted synthesis using catalysts like aluminum oxide to accelerate heterocyclic ring closure .
- Post-synthetic modifications (e.g., hydroxyethyl group introduction via reduction of ketone intermediates).
- Yield optimization requires precise control of temperature, catalyst loading, and reaction time. For example, microwave methods reduce side reactions compared to thermal fusion .
Q. How is the compound characterized to confirm structural fidelity?
- Methodological Answer : Comprehensive characterization includes:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify cyclopentyl-thiophene connectivity and chromene-carboxamide regiochemistry .
- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve stereochemistry of the cyclopentyl and hydroxyethyl groups .
- IR spectroscopy to confirm carbonyl (C=O) and amide (N-H) functional groups .
Advanced Research Questions
Q. How does stereochemistry at the cyclopentyl and hydroxyethyl moieties influence biological activity?
- Methodological Answer :
- Stereoisomer separation via chiral HPLC or enzymatic resolution to isolate enantiomers .
- In vitro assays (e.g., enzyme inhibition, cell viability) to compare activity profiles of stereoisomers. For example, the R-configuration at the hydroxyethyl group may enhance binding to target proteins due to spatial compatibility .
- Computational docking studies (e.g., AutoDock Vina) to model interactions between stereoisomers and biological targets .
Q. What strategies address contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-analysis of published datasets to identify variables (e.g., assay type, cell lines, compound purity) causing discrepancies.
- Standardized protocols for bioactivity screening (e.g., uniform ATPase inhibition assays for kinase targets) .
- Orthogonal validation using SPR (surface plasmon resonance) for binding affinity and transcriptomics to confirm downstream effects .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction tools (e.g., SwissADME, pkCSM) to estimate solubility, permeability (LogP), and cytochrome P450 interactions .
- Molecular dynamics simulations (e.g., GROMACS) to assess stability in lipid bilayers for blood-brain barrier penetration analysis .
- QSAR models to correlate structural features (e.g., thiophene substituents) with metabolic half-life .
Q. What experimental designs optimize pharmacological profiling while minimizing resource use?
- Methodological Answer :
- High-throughput screening (HTS) with fragment-based libraries to identify target engagement hotspots .
- Parallel synthesis for generating analogs with systematic variations (e.g., thiophene ring substituents) .
- In silico toxicity prediction (e.g., ProTox-II) to prioritize low-risk candidates for in vivo testing .
Data Analysis and Interpretation
Q. How are conflicting crystallographic and NMR data resolved for structural assignments?
- Methodological Answer :
- Density Functional Theory (DFT) calculations to compare experimental NMR shifts with theoretical predictions for proposed structures .
- Rietveld refinement of X-ray data to resolve disorder in cyclopentyl-thiophene moieties .
- Dynamic NMR experiments to detect conformational flexibility causing discrepancies .
Q. What statistical methods validate reproducibility in synthetic yield and bioactivity data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
